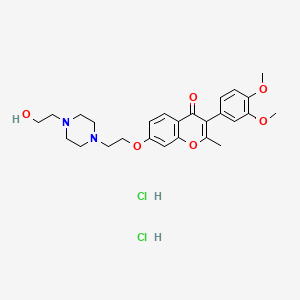
3-(3,4-dimethoxyphenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dimethoxyphenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one dihydrochloride is a useful research compound. Its molecular formula is C26H34Cl2N2O6 and its molecular weight is 541.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(3,4-dimethoxyphenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one dihydrochloride (CAS Number: 1351633-25-4) is a complex organic molecule with significant potential in pharmacological applications. This compound belongs to the class of flavonoids and is characterized by a chromen-4-one core structure, which is known for various biological activities, including anti-inflammatory and antimicrobial properties.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C26H34Cl2N2O6 |
| Molecular Weight | 541.5 g/mol |
| CAS Number | 1351633-25-4 |
| Chemical Structure | Structure |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzymes and Receptors : The compound may modulate the activity of specific enzymes and receptors, influencing various biochemical pathways.
- Inflammatory Pathways : It has been shown to impact the TLR4/MAPK signaling pathway, which plays a crucial role in inflammatory responses.
Anti-inflammatory Activity
Recent studies have highlighted the compound's anti-inflammatory properties . For instance, research demonstrated that it could significantly inhibit the expression of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro and in vivo models. The mechanism involves downregulating nitric oxide (NO) production in RAW264.7 macrophage cells treated with lipopolysaccharides (LPS) .
Case Study: In Vivo Evaluation
In a study assessing the anti-inflammatory effects of the compound:
- Model : LPS-induced inflammatory disease model in mice.
- Dosage : Administered at 20 μM concentration.
- Results :
- Reduced levels of NO, IL-6, and TNF-α.
- Demonstrated low cytotoxicity at concentrations up to 40 μM.
This suggests that the compound has considerable therapeutic potential against inflammation-related diseases .
Summary of Key Research Findings
Future Research Directions
Further investigations are warranted to explore:
- Mechanistic Studies : Detailed studies on how this compound interacts with specific molecular targets.
- Broader Biological Activities : Exploration of additional pharmacological effects beyond anti-inflammatory and antimicrobial activities.
- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in human subjects.
特性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-[2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy]-2-methylchromen-4-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O6.2ClH/c1-18-25(19-4-7-22(31-2)24(16-19)32-3)26(30)21-6-5-20(17-23(21)34-18)33-15-13-28-10-8-27(9-11-28)12-14-29;;/h4-7,16-17,29H,8-15H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMUNUNHZPZQQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCN(CC3)CCO)C4=CC(=C(C=C4)OC)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34Cl2N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














